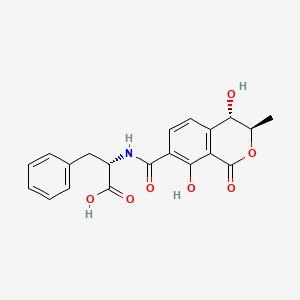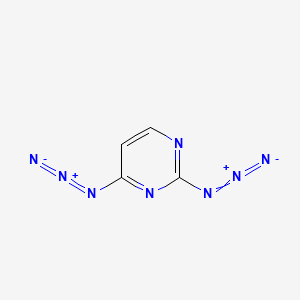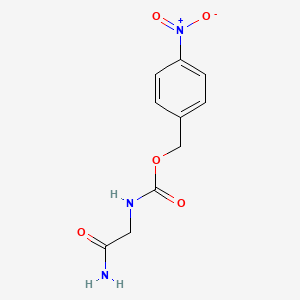
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is an organic compound that features both a nitrophenyl group and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate typically involves the reaction of (4-nitrophenyl)methanol with (2-amino-2-oxoethyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: (4-Aminophenyl)methyl (2-amino-2-oxoethyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)urea: Similar structure but with a urea group instead of a carbamate.
(4-Nitrophenyl)methyl (2-amino-2-oxoethyl)thiocarbamate: Contains a thiocarbamate group, which can impart different chemical properties.
Uniqueness: (4-Nitrophenyl)methyl (2-amino-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
79944-30-2 |
|---|---|
Fórmula molecular |
C10H11N3O5 |
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl N-(2-amino-2-oxoethyl)carbamate |
InChI |
InChI=1S/C10H11N3O5/c11-9(14)5-12-10(15)18-6-7-1-3-8(4-2-7)13(16)17/h1-4H,5-6H2,(H2,11,14)(H,12,15) |
Clave InChI |
STLFJFICSMFSAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)NCC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424951.png)
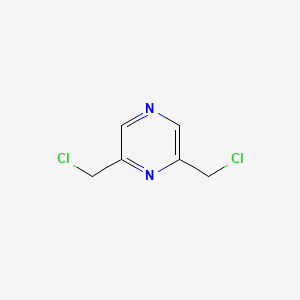
![trisodium;4-azanidyl-3-[(3,5-dinitro-2-oxidophenyl)diazenyl]naphthalene-1-sulfonate;cobalt(3+)](/img/structure/B14424968.png)
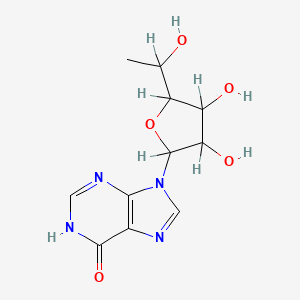
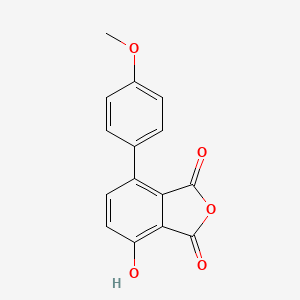

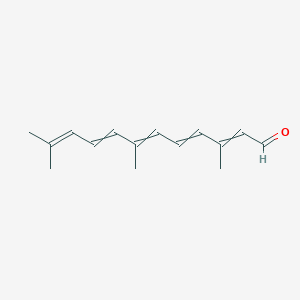
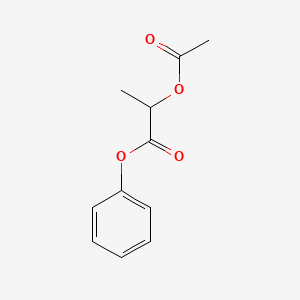

![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,3-oxazin-4-one](/img/structure/B14425003.png)
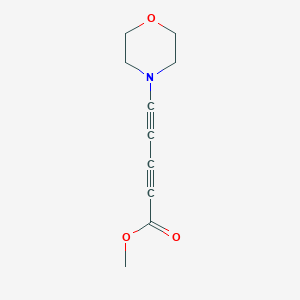
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)
